Furaquinocin A
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Overview
Description
Furaquinocin A is a natural polyketide-isoprenoid hybrid compound produced by the bacterium Streptomyces sp. KO-3988. It exhibits potent antitumor activity and has been the subject of various scientific studies due to its unique structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Furaquinocin A involves a modular approach that includes a Pd-catalyzed dynamic kinetic asymmetric transformation on carbonates derived from Baylis-Hillman adducts, followed by a reductive Heck cyclization. This allows for the enantio- and diastereoselective construction of dihydrobenzofuran.
Industrial Production Methods
This compound is produced industrially through the fermentation of Streptomyces sp. KO-3988. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Furaquinocin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the naphthoquinone moiety.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Furaquinocin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyketide-isoprenoid hybrid biosynthesis.
Mechanism of Action
Furaquinocin A exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It has been shown to induce cytotoxicity in cancer cells by interfering with DNA synthesis and promoting apoptosis. The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Furaquinocin A is unique due to its polyketide-isoprenoid hybrid structure. Similar compounds include:
Furaquinocin B: Another polyketide-isoprenoid hybrid with similar biological activities.
Furaquinocin K and L: These compounds have modifications in the polyketide naphthoquinone skeleton and exhibit different biological activities.
Furaquinocin I and J: Novel analogues with variations in the residues attached to the naphthoquinone skeleton.
This compound stands out due to its potent antitumor activity and unique structural features, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
125108-66-9 |
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Molecular Formula |
C24H20F6PSb |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |
InChI Key |
FBOIBFWCHWNBOE-UXBLZVDNSA-N |
Isomeric SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |
125224-54-6 | |
Synonyms |
furaquinocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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